molecular formula C13H17N5O B5032399 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5032399
M. Wt: 259.31 g/mol
InChI Key: DHVBKEUACVPFTR-UHFFFAOYSA-N
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Description

5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-tolyl azide with an isopropylamine derivative in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidized derivatives (e.g., nitroso or nitro compounds)
  • Reduced derivatives (e.g., amines or alcohols)
  • Substituted triazole derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The triazole ring is known to interact with metal ions and proteins, potentially disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

  • 5-amino-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
  • N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Comparison: Compared to its analogs, 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of both the amino and isopropyl groups. These functional groups can influence its reactivity, solubility, and biological activity, making it a distinct compound with specific applications and advantages over similar triazole derivatives.

Properties

IUPAC Name

5-amino-1-(2-methylphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-8(2)15-13(19)11-12(14)18(17-16-11)10-7-5-4-6-9(10)3/h4-8H,14H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVBKEUACVPFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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